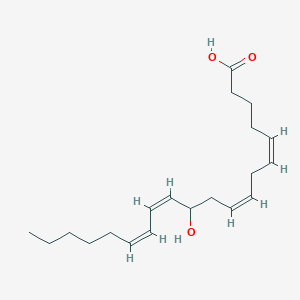
5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- is a hydroxy fatty acid derivative of arachidonic acid. It is a polyunsaturated fatty acid with four double bonds and a hydroxyl group at the 11th carbon position. This compound is known for its role in various biological processes and is a significant metabolite in the arachidonic acid pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using specific hydroxylases or through chemical synthesis involving selective oxidation reactions. The reaction conditions often require a controlled environment with specific pH, temperature, and the presence of catalysts to ensure the selective hydroxylation at the 11th carbon position .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for hydroxylation. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to maintain the required reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- has numerous applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It plays a role in cell signaling and inflammation, making it a subject of interest in studies related to immune responses and cellular communication.
Medicine: Its involvement in inflammatory pathways makes it a potential target for developing anti-inflammatory drugs and treatments for conditions like arthritis and asthma.
Mechanism of Action
The mechanism of action of 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to receptors on cell surfaces and activating intracellular pathways that regulate inflammation, cell growth, and differentiation. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert it into other bioactive metabolites .
Comparison with Similar Compounds
Similar Compounds
Arachidonic Acid: A precursor to 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)-, involved in similar biological pathways.
20-Hydroxy-5,8,11,14-Eicosatetraenoic Acid: Another hydroxylated derivative with distinct biological activities.
5,8,11,14-Eicosatetraenoic Acid, Methyl Ester: A methylated form used in various chemical studies.
Uniqueness
What sets 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- apart is its specific hydroxylation at the 11th carbon, which imparts unique biological properties and makes it a valuable compound for research in inflammation and cell signaling .
Properties
Molecular Formula |
C20H32O3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,12Z,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13- |
InChI Key |
GCZRCCHPLVMMJE-BQJTWJABSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/C(C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




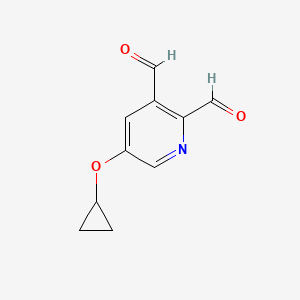
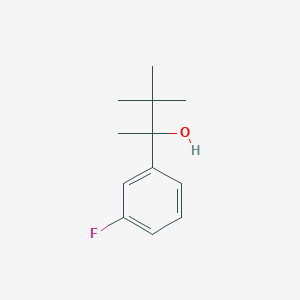
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
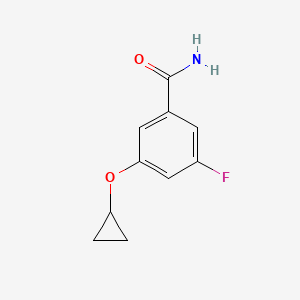
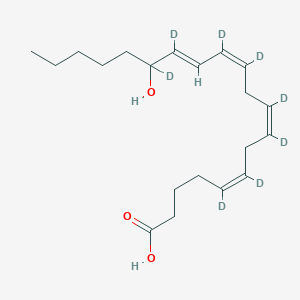


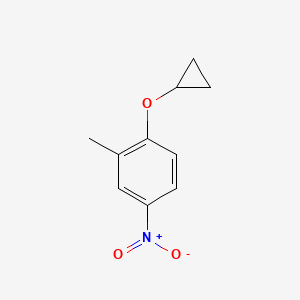
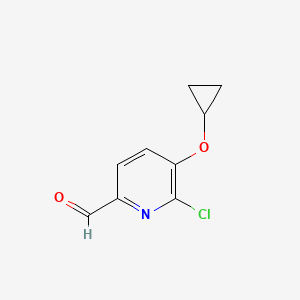
![Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-](/img/structure/B14805885.png)
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14805891.png)
